![molecular formula C5H12ClNO2S B2478543 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride CAS No. 2138083-60-8](/img/structure/B2478543.png)
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride
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Overview
Description
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride, also known as AET, is a chemical compound that belongs to the class of thietane derivatives. It has a molecular formula of C₄H₁₀ClNO₂S .
Molecular Structure Analysis
The molecular structure of 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride can be represented by the SMILES notation: NCC(C1)CS1(=O)=O.Cl . The molecular weight of the compound is 171.01 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C₄H₁₀ClNO₂S and a molecular weight of 171.01 . Other specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Activity
Cardiovascular Research
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Bioconjugation
Future Directions
Thietane derivatives that exhibit antidepressant activity are promising . Therefore, the development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . This suggests potential future directions in the research and development of compounds like 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride.
properties
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4(6)5-2-9(7,8)3-5;/h4-5H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHRRKIYMAGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride |
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